6-(Aminomethyl)-2H-chromen-2-one hydrochloride
Description
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
6-(aminomethyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C10H9NO2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6,11H2;1H |
InChI Key |
JRBZVCUQOCTLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with chromen-2-one (coumarin) as the starting material.
Aminomethylation: The chromen-2-one undergoes aminomethylation at the 6-position. This can be achieved using formaldehyde and a primary amine under acidic conditions to form the aminomethyl derivative.
Hydrochloride Formation: The aminomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the aminomethylation and hydrochloride formation in a controlled environment.
Continuous Flow Systems: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The protonated amine in the hydrochloride salt facilitates nucleophilic displacement under basic conditions. Examples include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms secondary amines. For instance, coupling with benzyl bromides generates N-benzyl derivatives, as seen in analogous coumarin-3-carboxamide syntheses .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides. This parallels methods for synthesizing coumarin-3-carboxylic acid derivatives .
Example Reaction:
(Conditions: Base (KCO), polar aprotic solvent (DMF), 60–80°C) .
Condensation Reactions
The primary amine participates in Schiff base formation and cyclocondensations:
-
Schiff Base Synthesis : Reacts with aldehydes/ketones (e.g., salicylaldehyde) to form imines. These intermediates are precursors for heterocycles like thiazolidinones .
-
Heterocycle Formation : Condensation with thioureas or CS under acidic conditions produces thiazole derivatives. Similar pathways are reported for 3-acetylcoumarins .
Example Reaction with CS2_22:
(Conditions: HSO, reflux) .
Electrophilic Aromatic Substitution
The coumarin ring undergoes substitutions at positions 5, 7, or 8 due to electron-withdrawing lactone effects:
-
Nitration : HNO/HSO introduces nitro groups at position 7, enhancing bioactivity .
-
Halogenation : Br/FeCl brominates the aromatic ring, as demonstrated in 6-bromo-2H-chromen-2-one syntheses .
Table 1: Electrophilic Substitution Reactions
| Reaction | Reagents/Conditions | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 7 | 75–85 | |
| Bromination | Br, FeCl, CHCl | 6 | 80–90 |
Cycloaddition and Multicomponent Reactions
The aminomethyl group enables participation in click chemistry:
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with azides to form triazoles, enhancing molecular complexity. This mirrors methods for coumarin-triazole hybrids .
-
Biginelli Reaction : Forms dihydropyrimidinones with aldehydes and urea derivatives under acid catalysis .
Example CuAAC Reaction:
(Conditions: CuSO, sodium ascorbate, HO/tert-BuOH) .
Reductive Amination
The amine reacts with carbonyl compounds (e.g., ketones) under reducing conditions (NaBH, H/Pd-C) to form secondary amines. This strategy is employed in coumarin-based drug candidates .
Acid-Base Reactions
The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to regenerate the free amine, altering solubility for downstream applications .
Photochemical Reactions
The coumarin core exhibits [2+2] photodimerization under UV light, forming cyclobutane-linked dimers. This property is exploited in materials science .
Key Challenges and Opportunities:
-
Toxicity of Reagents : Methods using piperidine or propylphosphonic anhydride require greener alternatives .
-
Regioselectivity : Electrophilic substitutions need precise control to avoid polysubstitution .
-
Biological Relevance : Hybrids with triazoles or thiazoles show anticancer potential but require SAR studies .
Scientific Research Applications
Overview
6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a compound with a unique structural configuration that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its ability to interact with biological systems, making it a subject of interest for therapeutic applications.
Medicinal Chemistry
This compound is being explored for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis . The compound has demonstrated selective inhibition against isoforms CA IX and CA XIII, which are associated with cancer progression.
- Interaction with Receptors : The amine group in the structure allows for hydrogen bonding with proteins and nucleic acids, potentially influencing enzyme activity and cellular processes.
Chemical Synthesis
Due to its importance in medicinal chemistry, several synthetic routes have been developed to produce this compound:
- Synthesis Methodology : The synthesis typically involves the reaction of 2-hydroxyacetophenone with formaldehyde and an amine under acidic conditions. This process often yields high purity products suitable for research applications .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity: The 6-aminomethyl group undergoes nucleophilic reactions (e.g., acylation), enabling diversification into amide or Schiff base derivatives .
- Steric Effects : Ortho-substituted coumarins (e.g., 3,4-dimethyl) show reduced reaction yields compared to para/meta-substituted analogs due to steric hindrance .
- Salt vs. Free Base: Hydrochloride salts (e.g., 6-aminocoumarin HCl) offer improved handling and stability over free bases, critical for industrial-scale applications .
Biological Activity
6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a synthetic compound belonging to the class of chromenones, characterized by its benzopyranone structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, which suggest potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C10H10ClN1O2. The presence of an amino group attached to the methylene carbon enhances its reactivity and biological potential. Various synthetic methods have been employed to produce this compound, highlighting its versatility in organic chemistry.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on cholinesterases (ChEs), particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that it can effectively inhibit these enzymes, which are implicated in neurodegenerative disorders such as Alzheimer's disease. The structure-activity relationship indicates that modifications on the chromenone scaffold can enhance inhibitory potency .
Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, including human colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death and inhibition of tumor growth .
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, this compound was tested for its effects on neuronal cell viability under oxidative stress conditions. Results indicated a significant increase in cell survival rates compared to untreated controls, suggesting its potential as a neuroprotective agent against oxidative damage .
Case Study 2: Antitumor Activity
Another case study evaluated the compound's effects on human colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. The IC50 values were recorded at submicromolar concentrations, indicating potent antitumor activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative analysis with similar compounds reveals that the presence of the aminomethyl group significantly enhances both enzyme inhibition and cytotoxicity against cancer cells.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino-2H-chromen-2-one | Lacks aminomethyl group | Lower enzyme inhibition |
| 4-Aminomethyl-7-methoxy-2H-chromen-2-one | Methoxy group at position 7 | Moderate activity against ChEs |
| This compound | Aminomethyl group at position 6 | High potency against ChEs and anticancer activity |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride?
A key method involves palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of structurally related benzoxazinone derivatives. Deprotection of intermediates using hydrochloric acid (4 M in dioxane) yields the final hydrochloride salt . Alternative routes may utilize brominated precursors (e.g., 6-bromo-2H-chromen-2-one) for functionalization, with careful control of reaction stoichiometry to avoid over-alkylation .
Q. How is the purity and identity of this compound validated in academic research?
Methodological validation typically combines:
- HPLC : To assess purity (>95% threshold recommended) using reverse-phase columns and UV detection at λ = 254 nm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₀H₁₀ClNO₂: 211.05 g/mol) .
- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 6.8–7.5 ppm) and the aminomethyl group (δ 3.2–3.8 ppm) .
Q. What crystallographic tools are recommended for structural elucidation of this compound?
X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. ORTEP-3 is advised for generating publication-quality thermal ellipsoid diagrams . For example, related chromenone derivatives exhibit planar coumarin cores with deviations <0.02 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR shifts (e.g., aminomethyl proton splitting) often arise from solvent polarity or salt form variations. To mitigate:
- Use deuterated DMSO or HCl-doped CDCl₃ to stabilize the hydrochloride form .
- Compare with computational models (DFT-based NMR prediction) to validate assignments . Contradictions in mass spectra (e.g., fragment ion m/z ratios) may indicate residual solvents; employ high-vacuum drying and TGA-MS to confirm .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Critical factors include:
- Catalyst Selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling, with a 1:1.2 molar ratio of boronate to halide precursor .
- Acid Deprotection : HCl concentration ≥4 M ensures complete deprotection without side reactions (e.g., chromenone ring hydrolysis) .
- Purification : Gradient flash chromatography (SiO₂, hexane/EtOAc 4:1 to 1:1) isolates the product with >90% recovery .
Q. How do researchers address impurities like regioisomers or by-products in this compound?
Impurities are identified via:
- 2D NMR (COSY, HSQC) : To distinguish regioisomers (e.g., 5- vs. 6-aminomethyl substitution) .
- LC-MS/MS : Detects by-products (e.g., over-alkylated species) at trace levels (<0.1%) . Mitigation involves optimizing reaction temperature (60–80°C for selectivity) and using scavenger resins (e.g., QuadraPure™ to remove Pd residues) .
Methodological Challenges and Data Analysis
Q. What computational approaches aid in predicting the biological activity of 6-(Aminomethyl)-2H-chromen-2-one derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs) .
- ADMET Prediction : SwissADME or pkCSM to assess solubility (LogP ≈ 1.5) and blood-brain barrier penetration .
- SAR Studies : Modify the aminomethyl group to evaluate potency changes (e.g., substituting with bulkier amines reduces bioavailability) .
Q. How are stability studies designed for this compound under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) with UV/Vis tracking .
- Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C, guiding storage conditions (desiccated, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
